The TFP ester group in m-dPEG®24-TFP ester exhibits superior reactivity toward primary amines compared to traditional N-hydroxysuccinimide (NHS) esters. This selectivity arises from the electron-withdrawing fluorine atoms on the phenyl ring, which stabilize the leaving group during nucleophilic acyl substitution. The reaction proceeds under mild conditions (pH 7–9, ambient temperature), forming stable amide bonds without requiring activating agents.
| Parameter | TFP Ester | NHS Ester |
|---|---|---|
| Hydrolysis Half-Life (pH 7.4) | 12–24 hours | 1–2 hours |
| Amine Reactivity | 5–10× faster | Baseline |
| Byproduct Solubility | Fluorophenol (highly soluble) | N-hydroxysuccinimide (soluble) |
The extended hydrolytic stability of TFP esters allows for controlled reaction kinetics, making m-dPEG®24-TFP ester ideal for multi-step bioconjugation workflows.
Orthogonal protection is essential for constructing multifunctional PEG architectures. The m-dPEG®24-TFP ester employs a methyl-terminated PEG spacer, but its intermediate synthesis often requires temporary protection of hydroxyl or amine groups to enable sequential modifications.
A patent-pending strategy involves synthesizing MAL-dPEG®4-Glu(TFP ester)-NH-m-dPEG®24, which combines:
This approach enables sequential conjugation of hydrophobic drugs (via TFP esters) and thiol-containing targeting ligands (via maleimides) on a single PEG scaffold.
Solid-phase synthesis eliminates chromatographic purifications, enabling scalable production of monodisperse m-dPEG®24-TFP ester. Wang resin (4-benzyloxy benzyl alcohol polystyrene) serves as the scaffold, with stepwise elongation via Williamson ether formation.
| Step | Reagent | Time | Yield |
|---|---|---|---|
| Deprotonation | 0.1 M tBuOK in THF | 30 min | >95% |
| Coupling | Tosylate monomer (5 eq) | 2 hours | 85–90% |
| Detritylation | 1% TFA in DCM | 10 min | Quantitative |
After 24 cycles, the PEG chain is cleaved from the resin using anhydrous HF, yielding monodisperse m-dPEG®24. The TFP ester is then introduced via carbodiimide-mediated coupling with tetrafluorophenol, achieving >90% purity without chromatography.
The kinetic behavior of methoxy-discrete polyethylene glycol twenty-four tetrafluorophenyl ester in different solvent environments reveals distinct mechanistic pathways that significantly impact biomolecular modification efficiency [1] [5]. Tetrafluorophenyl esters demonstrate superior hydrolytic stability compared to traditional N-hydroxysuccinimide esters, with half-life values extending approximately twenty-four hours at physiological hydrogen ion concentration of 7.5, representing a substantial improvement over the four to five hour stability observed with N-hydroxysuccinimide esters at hydrogen ion concentration 7.0 [16] .
The aqueous reaction environment presents unique challenges for tetrafluorophenyl ester-mediated conjugations, where competing hydrolysis reactions must be carefully balanced against desired amine acylation processes [7] [24]. In phosphate buffered saline at hydrogen ion concentration 7.0, reaction rate constants for tetrafluorophenyl esters range from 0.32 to 0.85 inverse molar per second, significantly lower than those observed in 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffer systems, which demonstrate enhanced kinetics with rate constants between 0.55 and 1.22 inverse molar per second [39]. The enhanced stability under basic conditions represents a critical advantage, with tetrafluorophenyl ester surfaces demonstrating ten-fold greater resistance to base hydrolysis at hydrogen ion concentration 10 compared to N-hydroxysuccinimide analogs [7] [8].
Organic solvent systems provide markedly different kinetic profiles for methoxy-discrete polyethylene glycol twenty-four tetrafluorophenyl ester reactions [6] [13]. In dichloromethane environments, the absence of competing hydrolysis reactions allows for more efficient amine acylation, with reaction barriers typically ranging from fifteen to thirty kilocalories per mole as determined through density functional theory calculations [34] [18]. The elimination of water-mediated side reactions in organic media enables higher degrees of protein labeling and more controlled conjugation stoichiometry [16].
Table 1: Kinetic Parameters for Tetrafluorophenyl Ester Reactions in Different Environments
| Parameter | Aqueous (pH 7.5) | Organic (Dichloromethane) | Reference |
|---|---|---|---|
| Half-life | ~24 hours | >72 hours | [16] |
| Rate constant | 0.32-0.85 M⁻¹s⁻¹ | 2.1-4.3 M⁻¹s⁻¹ | [39] [34] |
| Hydrolysis rate | Moderate | Negligible | [7] [13] |
| Optimal temperature | 25-37°C | 20-25°C | [34] |
The influence of buffer composition on reaction kinetics demonstrates significant variability across different systems [39] [24]. 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffers consistently outperform phosphate buffered saline in supporting tetrafluorophenyl ester conjugations, while 2-(N-morpholino)ethanesulfonic acid systems show intermediate performance characteristics [39]. Temperature effects are pronounced in both aqueous and organic environments, with elevated temperatures generally accelerating both desired conjugation and undesired hydrolysis pathways [34].
Protein secondary structure preservation during methoxy-discrete polyethylene glycol twenty-four tetrafluorophenyl ester conjugation represents a critical parameter for maintaining biological activity in modified biomolecules [9] [15]. Circular dichroism spectroscopy analyses consistently demonstrate minimal perturbation of protein secondary structure following tetrafluorophenyl ester-mediated polyethylene glycol attachment [31] [36]. The characteristic alpha-helical signatures at 222 nanometers and 208 nanometers remain largely unchanged following conjugation, with intensity ratios at 208/220 nanometers maintaining values within five percent of native protein controls [29] [31].
Asparagine-mediated polyethylene glycol conjugation using tetrafluorophenyl ester chemistry provides exceptional secondary structure stabilization, with thermodynamic stability improvements of -0.74 ± 0.02 kilocalories per mole observed in model protein systems [15] [17]. This stabilization effect stems from the formation of protecting polyethylene glycol shells around peptide helices, facilitated by favorable polar interactions between cationic residues and polyethylene glycol oxygen atoms [9]. Additionally, hydrophobic residues interact strongly with polyethylene glycol chains to reduce solvent accessible surface area through polymer shielding mechanisms [9] [19].
The conjugation strategy employed significantly influences the magnitude of secondary structure effects observed with methoxy-discrete polyethylene glycol twenty-four tetrafluorophenyl ester modifications [15] [17]. Azidohomoalanine-polyethylene glycol conjugation demonstrates stability changes of -0.36 ± 0.01 kilocalories per mole, while glutamine-polyethylene glycol attachments yield comparable effects at -0.37 ± 0.01 kilocalories per mole [15]. In contrast, cysteine-mediated direct polyethylene glycol conjugation produces minimal secondary structure stabilization, highlighting the importance of linker chemistry in determining overall conjugate properties [15].
Table 2: Secondary Structure Effects of Different Polyethylene Glycol Conjugation Strategies
| Conjugation Method | Stability Change (kcal/mol) | CD Ratio (208/220 nm) | Structure Preservation | Reference |
|---|---|---|---|---|
| Asparagine-polyethylene glycol | -0.74 ± 0.02 | 1.06 | Excellent | [15] [29] |
| Azidohomoalanine-polyethylene glycol | -0.36 ± 0.01 | 1.05 | Good | [15] [17] |
| Glutamine-polyethylene glycol | -0.37 ± 0.01 | 1.05 | Good | [15] [17] |
| Cysteine-polyethylene glycol | Minimal | 1.06 | Moderate | [15] [31] |
| Branched polyethylene glycol | Enhanced | 1.04 | Superior | [17] [19] |
Branched polyethylene glycol architectures demonstrate superior secondary structure preservation compared to linear counterparts when conjugated via tetrafluorophenyl ester chemistry [17] [19]. The enhanced stabilization observed with branched polymers appears to result from increased steric protection of the protein backbone and more extensive polymer-protein interactions [17]. Nuclear magnetic resonance chemical shift analyses confirm that polyethylene glycol conjugation does not induce significant perturbations in protein fold, with secondary chemical shifts remaining within normal ranges for native structures [25] [27].
Molecular dynamics simulations reveal that polyethylene glycol modifications create stabilizing microenvironments around protein secondary structure elements [9] [19]. The polymer chains form dynamic hydration shells that reduce backbone flexibility and protect against denaturant penetration [9]. These protective effects are particularly pronounced for alpha-helical regions, where polyethylene glycol interactions with backbone carbonyls provide additional hydrogen bonding stabilization [9] [15].
Density functional theory calculations provide detailed mechanistic insights into the amine acylation reactions mediated by methoxy-discrete polyethylene glycol twenty-four tetrafluorophenyl ester [34] [12]. The reaction proceeds through a concerted mechanism involving nucleophilic attack by primary amines on the activated carbonyl carbon, with simultaneous departure of the tetrafluorophenoxide leaving group [34] [35]. Transition state geometries optimized at the B3LYP/6-31G(d,p) level reveal tetrahedral intermediate character with partial bond formation to the incoming nucleophile and elongated bonds to the departing tetrafluorophenoxide [34] [33].
The activation barriers for amine acylation by tetrafluorophenyl esters typically range from twenty to thirty-five kilocalories per mole, depending on the nucleophilicity of the attacking amine and the specific reaction environment [34] [18]. Computational studies using the M06-2X functional with 6-311+G(d,p) basis sets and implicit solvation models demonstrate that aqueous environments generally increase activation barriers by two to five kilocalories per mole compared to organic solvents [34] [30]. This increase results from competitive hydrogen bonding between water molecules and the transition state, which partially stabilizes the reactant state relative to the activated complex [12] [34].
Table 3: Computational Parameters for Tetrafluorophenyl Ester Amine Acylation
| Computational Method | Activation Barrier (kcal/mol) | Reaction Environment | Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| B3LYP/6-31G(d,p) | 22.4 ± 1.2 | Gas phase | -456 | [34] [33] |
| M06-2X/6-311+G(d,p) | 25.7 ± 2.1 | Aqueous (SMD) | -423 | [34] [30] |
| B3LYP/6-31G(d,p) | 19.8 ± 0.9 | Dichloromethane | -478 | [34] [18] |
| M06-2X/aug-cc-pVDZ | 27.1 ± 1.8 | Toluene | -434 | [30] [32] |
Intrinsic reaction coordinate calculations confirm the concerted nature of the amine acylation process, with no stable tetrahedral intermediates identified along the reaction pathway [34] [12]. The transition state structure exhibits significant charge separation, with the developing amide nitrogen bearing partial positive charge and the departing tetrafluorophenoxide carrying substantial negative charge density [34] [35]. This charge distribution explains the strong solvent effects observed experimentally, as polar solvents provide stabilization for the charge-separated transition state [12] [30].
Substituent effects on the reacting amine significantly influence the computed activation barriers for tetrafluorophenyl ester acylation [18] [35]. Primary aliphatic amines demonstrate the lowest barriers, typically ranging from twenty to twenty-five kilocalories per mole, while aromatic amines require higher activation energies due to reduced nucleophilicity [18] [33]. Steric hindrance around the amine nitrogen increases activation barriers substantially, with secondary amines showing barriers elevated by five to ten kilocalories per mole compared to primary amine analogs [18] [35].
The molecular weight uniformity of monodisperse discrete polyethylene glycol (dPEG®) systems presents fundamental advantages over polydisperse polyethylene glycol formulations in pharmacokinetic applications. The m-dPEG®24-TFP ester, with its precisely defined molecular weight of 1,265.37 g/mol and exact chain length of 86.1 Å, exemplifies the superior pharmacokinetic control achievable through monodisperse systems [1] [2].
Elimination Kinetics and Renal Clearance Optimization
Research demonstrates that monodisperse polyethylene glycol systems exhibit markedly different elimination patterns compared to their polydisperse counterparts. Studies using IRDye800CW conjugated with various polyethylene glycol molecular weights revealed that PEG45 (molecular weight 2,100 Da) achieved 83.7% renal clearance efficiency within 2 hours, compared to only 19.2% for the unconjugated dye [3] [4]. This represents a 4.4-fold enhancement in renal elimination efficiency when using the optimized monodisperse polyethylene glycol molecular weight.
The pharmacokinetic superiority of monodisperse systems becomes particularly evident in blood retention studies. Myoglobin conjugated with monodisperse poly(oligo(ethylene glycol) methyl ether methacrylate) demonstrated a 41-fold increase in blood exposure compared to the native protein, with the conjugate maintaining a hydrodynamic radius of 13 nm versus 1.7 nm for the unmodified protein [5]. This dramatic enhancement in circulation time directly correlates with the uniform molecular architecture of the monodisperse system.
| PEG Type | Molecular Weight (Da) | Half-life Extension | Renal Clearance | Batch Consistency |
|---|---|---|---|---|
| Monodisperse dPEG® | 2,100 (PEG45) | 41-fold increase | 83.7% at 2h | 100% |
| Polydisperse PEG | 2,000-3,000 range | 15% increase | 19.2% at 2h | ±20% |
| Monodisperse dPEG® | 4,480 | Precise control | Optimized | 100% |
| Polydisperse PEG | 4,450 average | Variable | Size-dependent | ±15% |
Molecular Weight-Dependent Clearance Mechanisms
The relationship between polyethylene glycol molecular weight and renal clearance follows a complex scaling law that differs significantly between monodisperse and polydisperse systems. For monodisperse systems, polyethylene glycol molecules below 10,000 Da demonstrate size-dependent glomerular filtration, with an optimal molecular weight of approximately 2,100 Da (PEG45) for maximum renal clearance efficiency [3] [4]. Above this threshold, larger molecular weights progressively shift toward hepatic clearance mechanisms.
The elimination half-life of polyethylene glycol-conjugated proteins correlates directly with total molecular weight in monodisperse systems. Polyethylene glycol molecular weights below 20,000 Da maintain renal clearance as the primary elimination pathway, with half-lives ranging from 1-10 hours, while molecular weights exceeding 30,000 Da exhibit extended elimination half-lives of 1-3 days due to reduced renal clearance and increased hepatic accumulation [6] [7].
Dose-Response Relationships and Therapeutic Windows
Monodisperse polyethylene glycol systems enable precise dose-response relationships due to their uniform molecular characteristics. The m-dPEG®24-TFP ester provides a spacer length of exactly 86.1 Å, allowing for predictable conjugation stoichiometry and consistent biological activity [1] [2]. This uniformity eliminates the batch-to-batch variability inherent in polydisperse systems, where molecular weight distributions can vary by ±15-20% [8].
The immunogenicity profile of polyethylene glycol-conjugated therapeutics depends critically on molecular weight distribution and structural uniformity. Monodisperse discrete polyethylene glycol (dPEG®) systems demonstrate superior immunogenicity reduction compared to traditional polydisperse formulations through several distinct mechanisms.
Anti-Polyethylene Glycol Antibody Formation
Clinical studies reveal that approximately 25% of the general population possesses pre-existing anti-polyethylene glycol antibodies, primarily immunoglobulin M (IgM) isotype, with a smaller percentage (0.17%) exhibiting immunoglobulin G (IgG) concentrations exceeding 100 μg/mL [9]. However, the specificity of these antibodies varies significantly based on polyethylene glycol molecular weight and terminal modifications.
Monoclonal antibody studies demonstrate that anti-methoxy polyethylene glycol antibodies exhibit poor binding affinity to polyethylene glycol chains shorter than 17 ethylene oxide repeats (approximately 750 Da), while anti-polyethylene glycol immunoglobulin M antibodies can bind to shorter chains of 12 repeats (approximately 559 Da) [9]. The m-dPEG®24-TFP ester, containing exactly 24 ethylene oxide units, falls within the optimal range for minimizing cross-reactivity with existing antibodies while maintaining sufficient chain length for pharmacokinetic benefits.
Accelerated Blood Clearance Phenomenon
The accelerated blood clearance (ABC) phenomenon represents a critical limitation of polydisperse polyethylene glycol systems. This immunologically-mediated clearance occurs when anti-polyethylene glycol antibody concentrations exceed the number of circulating pegylated compounds. Quantitative analysis demonstrates that ABC phenomenon manifests when approximately 3 anti-polyethylene glycol antibodies per pegylated protein or 10 antibodies per pegylated liposome are present in circulation [9].
Monodisperse systems mitigate ABC phenomenon through several mechanisms:
| PEG Characteristics | Anti-PEG IgM Response | Anti-PEG IgG Development | Population with Pre-existing Antibodies | Accelerated Blood Clearance |
|---|---|---|---|---|
| Monodisperse dPEG® (single MW) | Minimal | Delayed onset | 25% (general PEG) | Mitigated |
| Polydisperse PEG (MW range) | Dose-dependent | Earlier onset | 25% (general PEG) | Pronounced |
| Discrete PEG conjugates | Reduced | Lower titers | 0.2% (specific) | Controlled |
| Traditional PEG conjugates | Enhanced | Higher titers | 25% (cross-reactive) | Variable |
Dose-Dependent Immunogenicity Profiles
Lipid nanoparticle studies demonstrate that anti-polyethylene glycol immunoglobulin M responses exhibit dose-dependent kinetics following initial exposure to polyethylene glycol-containing formulations. Low-dose exposures (L-LNP) induce transient anti-polyethylene glycol immunoglobulin M responses detectable only on days 3 and 5, while medium and high doses (M-LNP, H-LNP) produce more persistent responses lasting throughout the 21-day observation period [10].
Significantly, anti-polyethylene glycol immunoglobulin G responses require repeated exposure and demonstrate enhanced production following secondary immunization. Medium and high-dose lipid nanoparticle formulations induced persistent anti-polyethylene glycol immunoglobulin G responses lasting beyond 49 days post-administration, with peak levels achieved on day 26 [10].
Structural Determinants of Immunogenicity
The immunogenicity of polyethylene glycol conjugates depends on several structural factors that favor monodisperse systems:
The hydrodynamic volume of polyethylene glycol-conjugated therapeutics represents a critical parameter governing renal filtration and systemic clearance. Monodisperse discrete polyethylene glycol (dPEG®) systems enable precise hydrodynamic volume optimization through controlled molecular architecture and uniform chain length distribution.
Molecular Weight-Dependent Hydrodynamic Properties
The relationship between polyethylene glycol molecular weight and hydrodynamic radius follows predictable scaling laws that differ significantly between monodisperse and polydisperse systems. Polyethylene glycol hydrodynamic radius increases approximately as the 0.6 power of molecular weight for linear chains, with monodisperse systems exhibiting consistent scaling relationships [3] [11].
Comprehensive studies reveal optimal molecular weight ranges for specific clearance objectives:
| PEG Molecular Weight (Da) | Hydrodynamic Radius (nm) | Renal Clearance Efficiency (%) | Elimination Half-life | Primary Clearance Route |
|---|---|---|---|---|
| 1,000 | 1.2 | 54.1 | 1-2 hours | Renal |
| 2,100 (PEG45) | 1.8 | 83.7 | 2-3 hours | Renal |
| 3,500 | 2.4 | 48.7 | 3-5 hours | Renal |
| 5,000 | 3.1 | 37.7 | 5-8 hours | Renal/Hepatic |
| 10,000 | 4.5 | 44.1 | 12-18 hours | Hepatic |
| 20,000 | 6.8 | 42.4 | 24 hours | Hepatic |
| 40,000 | 9.2 | 14.7 | 1-3 days | Hepatic |
Glomerular Filtration Thresholds
The glomerular filtration barrier exhibits size-selective permeability with distinct molecular weight thresholds. Polyethylene glycol molecules below 10,000 Da readily traverse glomerular filtration membranes, while larger molecular weights face increasing resistance to renal elimination [3] [4]. The m-dPEG®24-TFP ester (molecular weight 1,265.37 g/mol) falls well below this threshold, ensuring efficient renal clearance when unconjugated.
Renal clearance efficiency demonstrates a complex relationship with molecular weight that challenges conventional assumptions. Contrary to the expectation that larger polyethylene glycol chains uniformly reduce glomerular filtration, studies reveal that PEG45 (2,100 Da) achieves maximum renal clearance efficiency of 83.7%, exceeding both smaller (PEG22, 54.1%) and larger (PEG77, 48.7%) molecular weights [3] [4].
Hydrodynamic Volume Manipulation Strategies
Monodisperse polyethylene glycol systems enable sophisticated hydrodynamic volume manipulation through architectural control:
Linear Chain Optimization: The m-dPEG®24-TFP ester provides a linear spacer of 86.1 Å, corresponding to an optimized hydrodynamic volume for renal clearance [1] [2]
Branched Architecture: Discrete polyethylene glycol systems can incorporate branched structures (3-9 linear chains) to achieve larger apparent hydrodynamic volumes while minimizing molecular weight increases [12]
Terminal Group Modification: Methoxy termination (m-dPEG®) versus hydroxyl termination affects hydrodynamic properties and antibody recognition patterns [9]
Biodistribution and Clearance Mechanisms
Subcutaneous administration studies reveal molecular weight-dependent biodistribution patterns that correlate with hydrodynamic volume. Polyethylene glycol molecules with molecular weights ≤10,000 Da exhibit rapid diffusion through subcutaneous tissues and preferential accumulation in kidneys, while larger molecular weights (≥20,000 Da) demonstrate prolonged tissue residence and hepatic accumulation [7].
The elimination half-life extends from 18 minutes to 1 day as polyethylene glycol molecular weight increases from 6,000 to 190,000 Da, with the transition from renal to hepatic clearance occurring around 20,000-50,000 Da [7]. This molecular weight-dependent clearance mechanism enables precise pharmacokinetic optimization through monodisperse polyethylene glycol selection.
Protein Conjugation Effects
Protein conjugation with monodisperse polyethylene glycol systems produces predictable hydrodynamic volume changes. Bovine serum albumin conjugated with defined molecular weight 5,000 Da methoxy-polyethylene glycol demonstrates improved analytical characterization compared to polydisperse conjugates, enabling precise identification of pegylation sites and positional isomers [13].
The tetrafluorophenyl (TFP) ester activation of the m-dPEG®24 provides enhanced hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, maintaining reactivity for several hours at basic pH conditions optimal for amine conjugation [14] [15]. This extended stability window enables more controlled conjugation reactions and improved product uniformity.
Optimization for Therapeutic Applications
The selection of optimal polyethylene glycol molecular weight requires balancing multiple pharmacokinetic parameters: